2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE
Description
This compound is a pyrimidine-based acetamide derivative featuring a benzenesulfonyl group at the 5-position of the pyrimidine ring and a 3-fluorophenyl substituent on the acetamide moiety. Its structure includes a sulfanyl (–S–) bridge connecting the pyrimidine and acetamide groups, which may influence its conformational flexibility and binding interactions. The benzenesulfonyl group enhances hydrophilicity, while the 3-fluorophenyl moiety introduces steric and electronic effects that could modulate target selectivity.
Properties
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S2/c19-12-5-4-6-13(9-12)22-16(24)11-27-18-21-10-15(17(20)23-18)28(25,26)14-7-2-1-3-8-14/h1-10H,11H2,(H,22,24)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHZMVWTVKNKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the benzenesulfonyl group through sulfonation reactions. The amino group is then introduced via nucleophilic substitution. The final steps involve the formation of the sulfanyl linkage and the acetamide moiety, often through thiolation and amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related acetamide derivatives. Data are derived from crystallographic analyses, synthetic studies, and biological screening reports.
Key Observations:
Core Heterocycle Impact :
- The target compound’s pyrimidine core distinguishes it from triazole- or tetrazole-based analogs. Pyrimidines generally exhibit stronger π-π stacking interactions with biological targets (e.g., ATP-binding pockets), enhancing inhibitory potency compared to triazoles .
- Triazole derivatives (Analogs 1–3) are more synthetically accessible but may lack the target specificity of pyrimidines .
Substituent Effects: The benzenesulfonyl group in the target compound increases solubility compared to halogenated phenyl groups (e.g., 2-fluorophenyl in Analog 2). However, halogenated analogs show higher membrane permeability . The 3-fluorophenyl substituent in the target compound provides moderate steric bulk and electron-withdrawing effects, balancing target affinity and metabolic stability. In contrast, mesityl (Analog 4) or trifluoromethyl (Analog 5) groups enhance hydrophobicity, favoring non-polar binding pockets .
Biological Activity Trends :
- Pyrimidine derivatives (Target, Analog 5) are more commonly associated with enzyme inhibition (e.g., kinases, cytochrome P450), while triazole and tetrazole analogs are prioritized for antimicrobial or material science applications .
- Analog 5’s trifluoromethylpyrazole-pyrimidine hybrid structure demonstrates superior antifungal activity, highlighting the role of fluorine in enhancing bioactivity .
Research Findings and Data
Table 1: Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 | Analog 5 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 443.46 | 398.44 | 465.34 | 451.40 |
| LogP (Predicted) | 2.8 | 3.2 | 4.1 | 3.9 |
| Water Solubility (mg/L) | 12.5 | 8.7 | 5.2 | 6.8 |
| Hydrogen Bond Donors | 2 | 2 | 2 | 1 |
Biological Activity
The compound 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide (CAS: 894946-36-2) is a novel organic molecule with potential therapeutic applications. Its structure features a pyrimidine ring, an amino group, and a benzenesulfonyl moiety, which contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O3S2 |
| Molecular Weight | 428.5 g/mol |
| CAS Number | 894946-36-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It is believed to act as an inhibitor for various protein targets, including protein tyrosine phosphatases (PTP1B), which are implicated in insulin signaling pathways. By modulating these pathways, the compound may enhance insulin sensitivity and exhibit anti-diabetic effects.
Enzyme Inhibition
Research indicates that the compound demonstrates potent inhibition of PTP1B, which plays a crucial role in glucose metabolism. In vitro studies have shown that it can significantly lower glucose levels in cell lines, suggesting potential applications in diabetes management .
In Vitro Studies
In vitro assays have been conducted to evaluate the anti-inflammatory and anti-cancer properties of the compound. Key findings include:
- Anti-inflammatory Effects : The compound inhibited nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, demonstrating significant anti-inflammatory activity comparable to established inhibitors .
- Anti-cancer Activity : The compound showed cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. Specific studies highlighted its ability to inhibit cell proliferation and induce apoptosis in breast cancer cells .
In Vivo Studies
In vivo studies using diabetic mouse models have provided evidence of the compound's efficacy in improving glucose tolerance and reducing blood glucose levels. These studies suggest that it enhances insulin signaling by modulating gene expression related to glucose metabolism .
Case Studies
- Diabetes Management : A study involving C57BL/KsJ-db/db mice demonstrated that treatment with the compound improved insulin resistance and normalized serum lipid profiles. The mechanism was linked to the restoration of insulin levels and modulation of key signaling pathways such as IRS 1-2 and PI3K .
- Cancer Treatment : In a model of breast cancer, the compound was shown to significantly reduce tumor growth in vivo, with researchers noting its potential as a lead compound for developing new anti-cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
